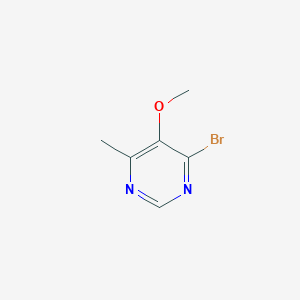

4-Bromo-5-methoxy-6-methylpyrimidine

Description

Overview of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine scaffold, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, is a cornerstone in the field of chemical research, particularly in medicinal chemistry and drug discovery. researchgate.netresearchgate.net This prominence stems from its fundamental role as a core structural unit in nucleic acids, DNA and RNA, which are essential for all known forms of life. researchgate.netnih.gov The inherent biological significance of the pyrimidine ring has made it an attractive framework for the development of novel therapeutic agents. nih.gov

Pyrimidine derivatives exhibit a vast array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netpharmaguideline.com The versatility of the pyrimidine scaffold allows for structural modifications, such as the introduction of various substituents, conjugation with other molecules, and coordination with metal ions, to modulate its biological and chemical properties. nih.gov This adaptability has led to the synthesis of numerous pyrimidine-based drugs, such as 5-fluorouracil, a widely used anticancer agent. researchgate.netbenthamscience.com The continuous exploration of pyrimidine chemistry underscores its status as a "privileged scaffold" in the quest for new and more effective therapeutic compounds. nih.govbenthamscience.com

Significance of Halogenation and Alkoxy Substitution in Pyrimidine Systems

The strategic incorporation of halogen atoms and alkoxy groups onto the pyrimidine ring significantly influences its physicochemical properties and reactivity, thereby enhancing its utility as a synthetic intermediate and its potential as a bioactive molecule.

Halogenation , the introduction of one or more halogen atoms (e.g., bromine, chlorine), is a critical tool in the functionalization of pyrimidine systems. nih.gov Halogenated pyrimidines are valuable building blocks in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to construct more complex molecular architectures. researchgate.netnih.gov The position of the halogen atom on the pyrimidine ring can direct the regioselectivity of these coupling reactions. nih.gov Furthermore, the presence of a halogen can modulate the electronic properties of the pyrimidine ring, which can in turn influence its biological activity. rsc.org

Alkoxy substitution , the introduction of an -OR group (e.g., methoxy (B1213986), -OCH3), also plays a crucial role in modifying the characteristics of the pyrimidine scaffold. Alkoxy groups are electron-donating and can influence the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. oregonstate.edu In the context of medicinal chemistry, the presence of alkoxy groups can impact a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical factors for drug efficacy. The synthesis of alkoxy-substituted pyrimidines is a key area of research, with various methods developed for their preparation. jocpr.com

The combination of both halogenation and alkoxy substitution on the same pyrimidine ring creates a multifunctional scaffold with distinct reactivity at different positions, offering a versatile platform for the synthesis of diverse and complex molecules.

Structural Context of 4-Bromo-5-methoxy-6-methylpyrimidine within Pyrimidine Chemistry

4-Bromo Group: The bromine atom at the 4-position is a key reactive handle. It renders this position susceptible to nucleophilic substitution and, more importantly, makes the compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse derivative libraries.

5-Methoxy Group: The electron-donating methoxy group at the 5-position influences the electronic distribution within the pyrimidine ring. oregonstate.edu This can affect the reactivity of the other positions and can also play a role in the biological activity of molecules derived from this scaffold.

6-Methyl Group: The methyl group at the 6-position provides steric bulk and can influence the conformation of the molecule. It can also impact the metabolic stability of the compound.

The specific arrangement of these substituents on the pyrimidine ring makes this compound a valuable intermediate in organic synthesis. It serves as a building block for the construction of more complex molecules with potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromo and methoxy groups provides orthogonal reactivity, allowing for selective transformations at different sites of the molecule.

Compound Properties

| Property | Value |

| Molecular Formula | C6H7BrN2O |

| IUPAC Name | This compound |

| InChI | InChI=1S/C6H7BrN2O/c1-4-5(7)9-3-8-6(4)10-2/h3H,1-2H3 |

| InChIKey | Not available |

| Canonical SMILES | COC1=C(C(=NC=N1)Br)C |

| CAS Number | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

4-bromo-5-methoxy-6-methylpyrimidine |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3 |

InChI Key |

BQSPGYYUVLNOEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)Br)OC |

Origin of Product |

United States |

Synthetic Strategies and Preparative Methods for 4 Bromo 5 Methoxy 6 Methylpyrimidine and Analogues

Established Synthetic Routes to Substituted Pyrimidines

The construction of the substituted pyrimidine (B1678525) ring is the initial challenge in synthesizing 4-Bromo-5-methoxy-6-methylpyrimidine. Several classical and modern methods are available for creating such polysubstituted heterocyclic systems.

Direct Halogenation Reactions

Direct halogenation of an existing pyrimidine ring is a common strategy. However, the pyrimidine nucleus is an electron-deficient (π-deficient) system, making it inherently unreactive toward electrophilic aromatic substitution. brainly.comslideshare.netresearchgate.net The two nitrogen atoms withdraw electron density from the ring, deactivating it to attack by electrophiles like bromine (Br₂). researchgate.net

Electrophilic substitution, when it does occur, preferentially happens at the C-5 position, which is the most electron-rich carbon in the ring. slideshare.netresearchgate.net To achieve halogenation at other positions, such as C-4, the ring must be "activated" by the presence of strong electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH₂) groups. researchgate.net For a precursor like 5-methoxy-6-methylpyrimidine, the methoxy (B1213986) and methyl groups provide some activation, but direct bromination at the C-4 position remains challenging and often requires harsh conditions, which can lead to low yields and side products. researchgate.net

More effective methods often involve the halogenation of activated pyrimidine derivatives, such as pyrimidones (hydroxypyrimidines). For example, uracil (B121893) and its derivatives can be brominated at the C-5 position using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin. taylorfrancis.comnih.govfiu.edu While this illustrates the principle of direct halogenation on an activated ring, it underscores the difficulty of achieving regioselective bromination at the C-4 position of an unactivated or moderately activated pyrimidine.

Nucleophilic Substitution Approaches

A more reliable and widely used method for introducing a bromine atom at the C-2, C-4, or C-6 positions of the pyrimidine ring is through nucleophilic substitution. slideshare.net These positions are electron-deficient and thus highly susceptible to attack by nucleophiles. This approach typically involves the displacement of a suitable leaving group, most commonly a halogen or a hydroxyl group (via its activated form).

A standard route to this compound would start from the corresponding 4-hydroxypyrimidine (B43898) (which exists in tautomeric equilibrium with its pyrimidone form). The hydroxyl group is a poor leaving group and must first be converted into a more reactive species. Treatment with a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) effectively replaces the hydroxyl group with a bromine atom. manac-inc.co.jpmanac-inc.co.jp This transformation is a robust and common method for synthesizing halopyrimidines from their pyrimidone precursors. taylorfrancis.com

Alternatively, a 4-aminopyrimidine (B60600) can serve as a precursor. The amino group can be converted into a diazonium salt, which is an excellent leaving group. Subsequent treatment with a copper(I) bromide catalyst in a Sandmeyer-type reaction introduces the bromine atom onto the pyrimidine ring. This method provides a powerful way to achieve substitution patterns that are not accessible through other means. libretexts.org

Multi-Component Coupling Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical strategy for the one-pot synthesis of highly substituted pyrimidines from simple, acyclic precursors. mdpi.comnih.govresearchgate.netnanobioletters.commdpi.com These reactions build the heterocyclic core and introduce the desired substituents in a single synthetic operation, avoiding the isolation of intermediates.

One prominent example is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. nih.govbohrium.comacs.orgfigshare.comacs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps to form the C-C and C-N bonds of the pyrimidine ring. nih.govbohrium.comacs.org By carefully selecting the starting alcohol and amidine building blocks, a wide variety of substitution patterns can be achieved with high regioselectivity. nih.govacs.org This strategy is particularly useful for creating diversely functionalized pyrimidines, potentially including analogues of this compound, by incorporating the necessary functional groups into the starting materials. bohrium.com

Other MCRs may involve the condensation of components like β-ketoesters, S-alkylisothioureas, chalcones, or guanidine (B92328) derivatives to construct the pyrimidine scaffold. nih.govnanobioletters.com The versatility of MCRs makes them a powerful tool for rapidly generating libraries of complex pyrimidine derivatives.

Advanced Methodologies for Functionalization and Derivatization

Once the this compound core is synthesized, the bromine atom at the C-4 position serves as a versatile handle for further molecular elaboration through various cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated pyrimidines are excellent substrates for these transformations due to the electron-deficient nature of the ring, which facilitates the key oxidative addition step in the catalytic cycle. mdpi.com

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. mdpi.comlibretexts.orgyonedalabs.com It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org 4-Bromopyrimidines are excellent coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkenyl substituents at the C-4 position. mdpi.comacs.orgthieme-connect.comorganic-chemistry.orgresearchgate.netnih.govresearchgate.netrsc.orgnih.govworktribe.comnih.gov

The reaction is highly versatile and tolerates a broad range of functional groups on both coupling partners. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. yonedalabs.com Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors like palladium acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands. mdpi.comacs.orgnih.govnih.gov The ligands, often bulky and electron-rich dialkylbiaryl phosphines, play a critical role in stabilizing the palladium catalyst and promoting the reaction steps. nih.gov

Below is a table summarizing typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving bromopyrimidine analogues.

| Bromopyrimidine Substrate | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | mdpi.comresearchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 | mdpi.com |

| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 95 | rsc.org |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 89 | mdpi.com |

| 5-Bromopyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 78 | worktribe.com |

The data demonstrates that the Suzuki-Miyaura coupling provides a highly effective method for the derivatization of bromopyrimidines, including complex systems with multiple halogen atoms where regioselectivity can be achieved. mdpi.comrsc.org This makes it an invaluable tool for elaborating this compound into a diverse range of more complex target molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the introduction of a wide range of amino groups at the C4 position, displacing the bromine atom. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

The choice of ligand is crucial for the efficiency of the amination. Sterically hindered biarylphosphine ligands, such as XPhos, have demonstrated high efficacy in the amination of electron-rich and sterically hindered aryl halides. The selection of the base, commonly sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and the solvent, typically toluene or dioxane, also significantly influences the reaction outcome. These conditions facilitate the catalytic cycle, which involves oxidative addition of the pyrimidine to the palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound Analogues

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 75-95 |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | 70-90 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 80-98 |

Note: The data in this table is representative of typical conditions for Buchwald-Hartwig amination on similar bromo-pyrimidine substrates and is for illustrative purposes.

Other Palladium-Catalyzed Transformations

Beyond amination, the bromine atom at the C4 position of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyrimidine with an organoboron reagent (boronic acid or boronate ester) to form a C-C bond. It is a widely used method for the synthesis of biaryl and heteroaryl-substituted pyrimidines. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base such as potassium carbonate or cesium carbonate. mdpi.comnih.govresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the bromopyrimidine with a terminal alkyne, providing access to alkynylpyrimidines. The catalytic system usually comprises a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

Heck Coupling: This transformation allows for the arylation or vinylation of the pyrimidine ring by reacting it with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the bromopyrimidine, offering another route to C-C bond formation.

Table 2: Overview of Palladium-Catalyzed Transformations for this compound Analogues

| Reaction | Coupling Partner | Catalyst System | Typical Base |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ |

| Stille | Organostannane | Pd(PPh₃)₄ | - |

Note: This table provides a general overview of common palladium-catalyzed reactions applicable to bromo-pyrimidine substrates.

Introduction of Diverse Functional Groups via Reactive Sites

The structure of this compound offers several reactive sites for the introduction of diverse functional groups. The C4-bromo substituent is the primary site for cross-coupling reactions as detailed above. The methoxy group at C5 and the methyl group at C6 also provide opportunities for functionalization, although they are generally less reactive than the C4 position. The pyrimidine ring itself can undergo nucleophilic aromatic substitution under certain conditions, particularly if further activated.

Lithiation Strategies for Carbon-Carbon Bond Formation

Lithiation followed by quenching with an electrophile is a powerful method for C-C bond formation. In the case of pyrimidine derivatives, directed ortho-metalation (DoM) is a key strategy. The methoxy group at the C5 position of this compound can act as a directed metalating group (DMG), facilitating the deprotonation of the adjacent C6-methyl group or potentially the C4 position if the bromine were absent. researchgate.netarkat-usa.orgwikipedia.orgorganic-chemistry.org However, the presence of the bromine at C4 makes halogen-metal exchange a more likely pathway. Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of a 4-lithiopyrimidine intermediate. This highly reactive species can then be trapped with a variety of carbon electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new carbon-based functional groups at the C4 position.

Heterocyclization and Annulation Reactions to Fused Pyrimidines

The functional groups on the this compound scaffold can be utilized in heterocyclization and annulation reactions to construct fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, after displacement of the C4-bromo group with a suitable nucleophile containing a second reactive site, an intramolecular cyclization can be induced. For example, amination with an amino-substituted heterocycle could be followed by a cyclization to form a new fused ring. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Optimization of Synthetic Protocols

Regioselective Synthesis Control

Controlling the regioselectivity is paramount in the synthesis of polysubstituted pyrimidines. In the context of this compound and its analogues, the inherent reactivity of the different positions on the pyrimidine ring dictates the outcome of many reactions. The C4 position is the most electrophilic and therefore the primary site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The directing effect of the methoxy group at C5 can be exploited in lithiation reactions to control the site of C-C bond formation. researchgate.net By carefully choosing the lithiating agent and reaction conditions, selective metalation can be achieved. Furthermore, in palladium-catalyzed reactions, the choice of catalyst and ligand can influence the regioselectivity when multiple reactive sites are present on the substrate or the coupling partner. Optimization of reaction parameters such as temperature, solvent, and base is crucial to maximize the yield of the desired regioisomer and minimize the formation of unwanted side products. chemistryviews.orgresearchgate.netresearchgate.netnih.gov

Scalable Preparative Methods

The industrial-scale synthesis of this compound often relies on a strategic approach that begins with a more readily available precursor, 6-methylpyrimidin-4-ol. A practical and economical route involves the bromination and subsequent chlorination of this starting material to yield the key intermediate, 5-bromo-4-chloro-6-methylpyrimidine (B1275720). This intermediate is pivotal as it allows for the facile introduction of the methoxy group.

A common scalable synthetic route is outlined below:

Bromination of 6-methylpyrimidin-4-ol: The initial step involves the bromination of 6-methylpyrimidin-4-ol. This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent.

Chlorination of 5-bromo-6-methylpyrimidin-4-ol (B189404): The resulting 5-bromo-6-methylpyrimidin-4-ol is then converted to 5-bromo-4-chloro-6-methylpyrimidine. This transformation is often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The scalability of this step is a key consideration due to the handling of corrosive reagents.

Methoxylation of 5-bromo-4-chloro-6-methylpyrimidine: The final step is a nucleophilic substitution reaction where the chloro group at the 4-position is displaced by a methoxy group. This is typically accomplished by treating 5-bromo-4-chloro-6-methylpyrimidine with sodium methoxide (B1231860) in methanol. This reaction is generally high-yielding and amenable to large-scale production.

While specific industrial-scale parameters are often proprietary, the principles of process optimization for scalability focus on factors such as reaction kinetics, heat transfer, reagent stoichiometry, and product isolation to ensure a safe, efficient, and cost-effective process. A research-scale synthesis of a related compound, 2-amino-5-bromo-4-hydroxy-6-phenylpyrimidine, highlights some of the practical considerations in pyrimidine synthesis, such as pH control and byproduct removal, which are crucial for scaling up.

Table 1: Key Intermediates and Reagents in a Scalable Synthetic Approach

| Intermediate/Reagent | Role in Synthesis |

| 6-methylpyrimidin-4-ol | Starting Material |

| Brominating Agent (e.g., Br₂) | Introduction of the bromo group |

| Chlorinating Agent (e.g., POCl₃) | Conversion of hydroxyl to chloro group |

| 5-bromo-4-chloro-6-methylpyrimidine | Key Intermediate |

| Sodium Methoxide | Source of the methoxy group |

| Methanol | Reagent and Solvent |

Application of Green Chemistry Principles and Technologies

The growing emphasis on sustainable chemical manufacturing has led to the exploration of green chemistry principles in the synthesis of pyrimidine derivatives, including this compound and its analogues. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Several key green technologies have been applied to pyrimidine synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. foliamedica.bgchemicalbook.com In the context of pyrimidine synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and product purity compared to conventional heating methods. chemicalbook.comnih.gov For instance, the synthesis of various pyrimidine derivatives has been successfully achieved under solvent-free conditions using microwave irradiation, which aligns with the principles of green chemistry by eliminating the need for volatile organic solvents. researchgate.netmdpi.comresearchgate.net The rapid and uniform heating provided by microwaves can enhance the efficiency of steps like the methoxylation of chloropyrimidines. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in a solid-supported manner, is a cornerstone of green synthesis. researchgate.netacademie-sciences.fr This approach minimizes the environmental impact associated with solvent use, recovery, and disposal. For the synthesis of pyrimidine derivatives, solvent-free conditions, often coupled with microwave irradiation, have proven to be highly effective. researchgate.netresearchgate.net For example, the amination of halopyrimidines has been successfully carried out without a solvent, demonstrating the potential for cleaner synthetic routes. researchgate.net

Energy Efficiency: Green chemistry also emphasizes the use of energy-efficient technologies. researchgate.net Microwave-assisted synthesis, in addition to accelerating reactions, can be more energy-efficient than conventional heating methods as it directly heats the reaction mixture. researchgate.net

The application of these green chemistry principles to the synthesis of this compound can lead to a more sustainable and environmentally responsible manufacturing process.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Pyrimidine Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

| Heating | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) nih.gov |

| Solvents | Often uses volatile organic solvents | Solvent-free or green solvents (e.g., water) academie-sciences.frsamipubco.com |

| Catalysts | Homogeneous catalysts (often not recovered) | Heterogeneous, recyclable nanocatalysts samipubco.comresearchgate.net |

| Waste Generation | Higher due to solvent use and catalyst disposal | Reduced waste and improved atom economy researchgate.net |

| Energy Consumption | Generally higher | Potentially lower due to shorter reaction times researchgate.net |

Computational Chemistry and Theoretical Studies on Pyrimidine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used to investigate the electronic structure and properties of molecules due to their favorable balance of accuracy and computational cost. ijcce.ac.ir For a molecule like 4-Bromo-5-methoxy-6-methylpyrimidine, DFT calculations can provide profound insights into its geometry, electronic distribution, and reactivity. researchgate.net

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrimidine (B1678525) Ring (Illustrative) This table is illustrative and based on general data for substituted pyrimidines, not specific calculations for this compound.

| Parameter | Typical Value (Å or °) |

|---|---|

| C-N Bond Length | 1.33 - 1.38 Å |

| C-C Bond Length | 1.38 - 1.42 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.36 Å |

| N-C-N Bond Angle | ~126° |

| C-N-C Bond Angle | ~115° |

Electronic Structure Analysis (HOMO-LUMO, Natural Atomic Charges)

Electronic structure analysis delves into the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. mdpi.com The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to act as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically localized on the electron-deficient ring. wuxibiology.comresearchgate.net

Natural Atomic Charges, calculated through methods like Natural Population Analysis (NPA), provide a way to quantify the electron distribution by assigning a charge to each atom in the molecule. This helps in understanding the electrostatic properties and identifying sites prone to electrostatic interactions.

Table 2: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative This table is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.9 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations can simulate:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies corresponding to the different normal modes of the molecule, one can predict the positions of peaks in its IR and Raman spectra. These calculations are invaluable for assigning experimental spectral bands to specific molecular vibrations, such as C-N stretching in the pyrimidine ring or C-H vibrations in the methyl group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus and are highly useful for structural elucidation.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This analysis helps to understand the electronic transitions, often from HOMO to LUMO, that are responsible for the molecule's absorption of light.

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. In pyrimidines, these are typically located around the nitrogen atoms. rsc.orgnih.gov

Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

The MEP map for this compound would be crucial for predicting its intermolecular interaction patterns and identifying the most reactive sites for chemical reactions. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. researchgate.net This analysis is particularly useful for studying hyperconjugation—the stabilizing interaction resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

For this compound, NBO analysis could quantify the stabilization energy associated with interactions such as the delocalization of lone pair electrons from the oxygen or nitrogen atoms into anti-bonding orbitals of the pyrimidine ring. researchgate.net These hyperconjugative interactions play a significant role in the molecule's stability and electronic properties.

Non-Linear Optical Properties (e.g., First Order Hyperpolarizability)

Molecules with significant charge separation and extended π-systems can exhibit non-linear optical (NLO) properties. Pyrimidine derivatives are often investigated for such properties due to the electron-deficient nature of the pyrimidine ring, which can be combined with electron-donating and electron-withdrawing substituents to create a "push-pull" system. rsc.orgresearchgate.net

The first-order hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. Computational methods can calculate the components of the hyperpolarizability tensor. rsc.orgresearchgate.net A high β value suggests that the material may be useful in applications like frequency doubling of laser light. For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group could potentially lead to interesting NLO properties. nih.gov

Studies on Intermolecular Interactions

Computational analysis of pyrimidine derivatives, such as this compound, provides significant insight into their chemical behavior, reactivity, and potential applications. The arrangement of substituents on the pyrimidine ring—namely the bromine atom, methoxy group, and methyl group—creates a unique electronic and steric environment that dictates its interactions with other molecules.

The nitrogen atoms within the pyrimidine ring are primary sites for hydrogen bonding, acting as hydrogen bond acceptors. nih.govnih.gov Theoretical studies on pyrimidine and its derivatives in aqueous environments have shown that water molecules can form strong hydrogen bonds with these nitrogen atoms. nih.govnih.gov The formation of these hydrogen-bonded networks is crucial in understanding the solubility and biological interactions of such compounds.

In the case of this compound, the two nitrogen atoms of the pyrimidine core are the principal acceptors for hydrogen bonds. The strength and geometry of these bonds can be influenced by the electronic effects of the substituents. The methoxy group, being an electron-donating group, can increase the electron density on the ring and enhance the hydrogen-bonding capability of the nitrogen atoms. Computational models can predict the energies and geometries of these interactions, revealing how the molecule orients itself within a network of hydrogen-bond donors. Studies on similar systems, like silylated 2-aminopyrimidines, have demonstrated that intermolecular N–H···N bridges are a consistent feature in their solid-state structures, often leading to highly linked networks. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions with this compound

| Hydrogen Bond Donor | Interaction Site on Pyrimidine Derivative | Significance |

|---|---|---|

| Water (H₂O) | Pyrimidine Nitrogen Atoms | Influences aqueous solubility and solvation dynamics. nih.gov |

| Alcohols (e.g., Methanol) | Pyrimidine Nitrogen Atoms | Affects reactivity and spectral properties in protic solvents. researchgate.net |

| Amine groups (-NH₂) | Pyrimidine Nitrogen Atoms | Key interaction in biological systems, such as protein binding sites. |

Pyrimidine derivatives can participate in the formation of charge-transfer (CT) complexes, where the pyrimidine ring typically acts as an electron donor (π-donor). nih.govbvsalud.org These complexes form with various electron-accepting molecules, often aromatic nitro compounds. nih.govbvsalud.org The primary interaction in these solid complexes is through π-π* stacking between the electron-rich pyrimidine ring and the electron-deficient ring of the acceptor. nih.govresearchgate.net

When the electron acceptor is a strong acid, such as picric acid, the interaction can extend beyond charge transfer to include proton transfer (PT). nih.govcu.edu.eg In such cases, a proton is transferred from the acidic acceptor to one of the basic nitrogen centers on the pyrimidine ring. nih.govcu.edu.eg This dual interaction significantly stabilizes the resulting complex. Theoretical studies can elucidate the nature of these complexes, distinguishing between simple π-π* interactions and those involving proton transfer by analyzing the calculated infrared spectra and electronic transitions. nih.gov

Furthermore, specific structural motifs in pyrimidine derivatives can lead to Excited-State Intramolecular Proton Transfer (ESIPT). Studies on 2-(2′-hydroxyphenyl)pyrimidines show that a fast proton transfer from the hydroxyl group to a pyrimidine nitrogen can occur in the excited state, providing a nonradiative deactivation pathway. nih.govacs.orgnih.gov Computational modeling using Time-Dependent Density Functional Theory (TD-DFT) is essential to rationalize these ultrafast processes and understand their impact on the photophysical properties of the molecules. nih.govnih.gov

Table 2: Formation of CT and PT Complexes with Pyrimidine Derivatives

| Acceptor Type | Primary Interaction | Resulting Complex |

|---|---|---|

| Non-acidic (e.g., Trinitrobenzene) | π-π* Charge Transfer | Formation of a stable CT complex. bvsalud.org |

| Weakly Acidic (e.g., p-Nitrophenol) | π-π* CT and potential PT | Complex formation depends on donor basicity and acceptor acidity. nih.govcu.edu.eg |

The surrounding solvent environment can significantly alter the electronic structure and reactivity of pyrimidine derivatives. orientjchem.org Polar solvents, particularly those capable of hydrogen bonding, interact with the lone pair electrons of the pyrimidine nitrogen atoms. nih.gov These interactions can stabilize the ground or excited states differently, leading to shifts in the electronic absorption spectra (solvatochromism). orientjchem.orgresearchgate.net

Computational studies combining quantum mechanics with molecular dynamics (MD) simulations are used to model these solvent effects accurately. nih.govacs.org Such models can simulate the dynamic fluctuations of the solvent shell around the solute molecule and calculate the resulting impact on molecular properties. For pyrimidine in an aqueous solution, these studies have shown that solvent interactions can induce a breaking of molecular symmetry, which in turn affects its core-excited state dynamics. nih.govacs.org Understanding these solvent effects is critical for predicting the behavior of molecules like this compound in different chemical environments, from reaction media to biological systems.

Table 3: Influence of Solvent Type on Pyrimidine Derivative Properties

| Solvent Type | Primary Effect | Predicted Impact on Electronic Structure |

|---|---|---|

| Non-polar (e.g., Hexane) | Minimal intermolecular interactions | Electronic spectra are close to the gas-phase state. |

| Aprotic Polar (e.g., Acetonitrile) | Dipole-dipole interactions | Stabilization of polar ground or excited states, causing spectral shifts. |

Advanced Computational Methodologies for Pyrimidine Systems

The study of pyrimidine systems increasingly relies on sophisticated computational methodologies to predict and explain their chemical and biological properties. These methods provide a molecular-level understanding that is often inaccessible through experimental means alone.

Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govnih.gov For pyrimidine derivatives, DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies for comparison with experimental IR and Raman spectra, and determine electronic properties such as orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and charge distributions. nih.gov These calculations are fundamental for understanding reactivity and intermolecular interaction sites.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a computational technique used to build statistical models that correlate the three-dimensional properties of a set of molecules with their biological activity. mdpi.com For pyrimidine derivatives being developed as therapeutic agents, QSAR models can identify key structural features (e.g., hydrophobic, aromatic, hydrogen bond donor/acceptor sites) that are essential for their activity, guiding the design of more potent analogues. mdpi.com

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com In drug design, molecular docking is used to simulate the interaction of pyrimidine derivatives with the active site of a biological target, such as an enzyme or receptor. remedypublications.com The results, often expressed as a docking score, help in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the electron density of a molecule to characterize the nature of chemical bonds and intermolecular interactions. nih.gov By identifying bond critical points, QTAIM can provide a deep understanding of interactions like hydrogen bonds and halogen bonds within pyrimidine-containing systems, quantifying their strength and nature. nih.gov

Table 4: Summary of Advanced Computational Methodologies

| Methodology | Application for Pyrimidine Systems | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, spectral prediction. nih.govacs.org | Reactivity, stability, molecular electrostatic potential, orbital energies. |

| 3D-QSAR | Correlating molecular features with biological activity. mdpi.com | Identification of pharmacophoric features for drug design. |

| Molecular Docking | Predicting binding modes and affinities with biological targets. remedypublications.com | Understanding drug-receptor interactions and guiding lead optimization. |

Spectroscopic and Structural Characterization of 4 Bromo 5 Methoxy 6 Methylpyrimidine and Analogues

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture. While the specific crystal structure of 4-Bromo-5-methoxy-6-methylpyrimidine is not detailed in the reviewed literature, extensive studies on closely related pyrimidine (B1678525) derivatives offer a robust framework for understanding its likely structural characteristics.

The analysis of analogous compounds suggests that substituted pyrimidines frequently crystallize in common systems. For instance, α-bromo-β-hydroxy ketones with complex substituents have been found to crystallize in the monoclinic system. researchgate.net Similarly, the crystal structure of a salt containing a related pyrimidine, bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate (B1238265), has been determined, providing valuable comparative data. nih.gov Such compounds often adopt centrosymmetric space groups. For example, (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate crystallizes in the monoclinic P21/c space group. researchgate.net

Table 1: Crystallographic Data for an Analogue Compound

| Parameter | (Z)-4-bromo-dien-1-one monohydrate researchgate.net |

|---|---|

| Formula | C₁₁H₁₆BrNO₅ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.164(7) |

| b (Å) | 11.798(5) |

| c (Å) | 7.359(3) |

| β (°) | 90.792 |

| Volume (ų) | 1316.4(10) |

| Z | 4 |

This interactive table summarizes key crystallographic parameters determined for an analogue molecule, providing a predictive model for this compound.

The spatial relationship between different molecular fragments is defined by dihedral angles. In the case of the isophthalate salt of the 2-amino-4-methoxy-6-methylpyrimidine (B1269087) analogue, the dihedral angles between the planes of the two pyrimidine rings and the central benzene (B151609) ring of the anion are 5.04 (8)° and 7.95 (8)°, indicating a nearly coplanar arrangement. nih.gov

The packing of molecules in a crystal is directed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. mdpi.comresearchgate.net This method maps the normalized contact distance (d_norm) onto the molecular surface, where red spots indicate contacts shorter than the van der Waals radii (strong interactions), blue regions represent longer contacts, and white areas show contacts at the van der Waals separation. researchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogue

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H / H···O | 20.5 |

| C···H / H···C | 12.1 |

| Br···H / H···Br | 10.2 |

| C···C | 3.5 |

| Br···C / C···Br | 1.8 |

Data derived from a representative analogue. This interactive table illustrates the relative importance of different non-covalent interactions in the crystal packing of similar bromo-methoxy aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established. uobasrah.edu.iq

For this compound, the ¹H and ¹³C NMR spectra are expected to show characteristic signals corresponding to each unique proton and carbon atom in the molecule. Although the experimental spectra for the title compound are not available in the cited literature, a detailed prediction can be made based on established chemical shift ranges and data from analogues.

¹H NMR: The spectrum is anticipated to be relatively simple, featuring three distinct singlets.

Pyrimidine Proton (H2): A single proton is attached to the pyrimidine ring at position 2. This proton is expected to appear as a singlet in the aromatic region, likely between δ 8.5 and 9.0 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet, typically found in the range of δ 3.9–4.2 ppm.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at position 6 will also give a singlet, expected to be the most upfield signal, around δ 2.5–2.8 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the pyrimidine ring and the two substituents.

Pyrimidine Carbons: The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon bearing the bromine (C5) would be shifted to a lower field than typical aromatic carbons but may be difficult to predict precisely. The carbon attached to the methoxy group (C4) would be significantly deshielded, appearing around δ 160–170 ppm. The carbon with the methyl group (C6) and the carbon with the proton (C2) will also have distinct shifts in the aromatic region (δ 150-165 ppm).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the range of δ 55–60 ppm. mdpi.com

Methyl Carbon (-CH₃): The methyl carbon is expected to appear at a higher field, generally between δ 20–25 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H2 | 8.5 - 9.0 | C2 | 155 - 160 |

| -OCH₃ | 3.9 - 4.2 | C4 | 165 - 170 |

| -CH₃ | 2.5 - 2.8 | C5 | 110 - 120 |

| C6 | 160 - 165 | ||

| -OCH₃ | 55 - 60 |

This interactive table provides predicted chemical shift ranges based on general principles and data from analogous structures.

Vibrational Spectroscopy (FTIR, FT-Raman)

For this compound, the spectra would be characterized by vibrations originating from the pyrimidine ring and its substituents.

Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1600–1400 cm⁻¹ region. Ring breathing modes typically occur at lower frequencies, around 1000 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching for the proton at the C2 position is expected above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methoxy groups are typically observed in the 2950–2850 cm⁻¹ range.

C-O and C-Br Vibrations: The C-O stretching of the methoxy group should produce a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The C-Br stretching vibration is expected at a much lower frequency, typically in the 600–500 cm⁻¹ range.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | FTIR/Raman |

| C=N, C=C Ring Stretch | 1600 - 1400 | FTIR/Raman |

| C-H Bending | 1450 - 1350 | FTIR |

| Asymmetric C-O-C Stretch | 1280 - 1200 | FTIR |

| Symmetric C-O-C Stretch | 1100 - 1000 | FTIR |

This interactive table outlines the expected vibrational modes and their corresponding frequency ranges, crucial for the structural identification of the title compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

For this compound (C₆H₇BrN₂O), the exact molecular weight can be calculated. The presence of bromine is particularly significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M and M+2). miamioh.edu

The molecular ion peak [M]⁺• for this compound would be expected at m/z corresponding to its molecular weight. The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of its substituents:

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a significant fragment ion.

Loss of a Methyl Radical: The methyl group can be lost as a methyl radical (•CH₃), typically from the 6-position or the methoxy group.

Loss of a Methoxy Radical: Cleavage of the C-O bond of the methoxy group would lead to the loss of a methoxy radical (•OCH₃).

Loss of Formaldehyde (B43269): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O).

Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, leading to smaller charged species.

The predicted major fragmentation pathways and the corresponding m/z values are outlined in the table below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

| [M]⁺• | •Br | [M-Br]⁺ |

| [M]⁺• | •CH₃ | [M-CH₃]⁺ |

| [M]⁺• | •OCH₃ | [M-OCH₃]⁺ |

| [M]⁺• | CH₂O | [M-CH₂O]⁺• |

| [M-Br]⁺ | HCN | [M-Br-HCN]⁺ |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. acs.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. For substituted pyrimidines, these are often observed in the 200-300 nm range. researchgate.net

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring) to a π* antibonding orbital. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions, often appearing as a shoulder on the main absorption band or as a separate band at a longer wavelength. nih.gov

The substituents on the pyrimidine ring influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

Methoxy Group: As an electron-donating group with lone pairs of electrons, the methoxy group can interact with the π-system of the pyrimidine ring, typically causing a bathochromic shift (shift to longer wavelengths) of the π → π* transition.

Methyl Group: This is a weakly electron-donating group and is expected to have a minor bathochromic effect.

Bromo Group: Halogens can have a dual effect. Their inductive electron-withdrawing effect can sometimes lead to a hypsochromic shift (shift to shorter wavelengths). However, their lone pair electrons can participate in resonance, potentially causing a bathochromic shift. The net effect depends on the specific electronic structure of the molecule.

The expected UV-Vis absorption data for this compound in a non-polar solvent are summarized below.

| Type of Transition | Chromophore | Expected λ_max Range (nm) |

| π → π | Pyrimidine Ring | 250 - 300 |

| n → π | Pyrimidine Ring | > 300 |

Applications in Advanced Organic Synthesis and Chemical Research

Building Blocks for Complex Heterocyclic Architectures

Halogenated heterocyclic compounds, such as 4-bromo-5-methoxy-6-methylpyrimidine, are invaluable building blocks in the synthesis of more complex molecular structures. researchgate.net The presence of the bromine atom at the 4-position provides a reactive handle for the introduction of various functional groups through cross-coupling reactions. This allows for the programmed and sequential construction of intricate heterocyclic systems. The methoxy (B1213986) and methyl groups on the pyrimidine (B1678525) ring also play a crucial role by modulating the reactivity of the molecule and providing additional points for functionalization or steric control in subsequent synthetic steps.

The utility of such building blocks is particularly evident in the field of medicinal chemistry, where the pyrimidine scaffold is a common feature in a wide range of biologically active compounds. nih.gov The ability to selectively functionalize the 4-position of the pyrimidine ring allows for the systematic exploration of the chemical space around this core structure, which is a key strategy in the design and optimization of new drug candidates.

Precursors for Polycyclic and Fused Pyrimidine Systems

The development of synthetic methodologies to access polycyclic and fused pyrimidine systems is of significant interest due to the prevalence of these motifs in pharmaceuticals and functional materials. sciencescholar.us this compound can serve as a key precursor in the synthesis of such systems. The bromine atom can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, after a Suzuki-Miyaura coupling to introduce a side chain with a suitable functional group, an intramolecular Heck or Buchwald-Hartwig amination reaction could be envisioned to construct a new ring fused to the pyrimidine core.

Furthermore, the pyrimidine ring itself can be constructed through cyclization reactions, and substituted pyrimidines are key intermediates in these processes. While many synthetic routes to fused pyrimidines exist, the use of pre-functionalized pyrimidines like this compound offers a convergent approach, allowing for the late-stage introduction of diversity into the target molecules.

Role in the Design and Synthesis of New Chemical Entities

The design and synthesis of new chemical entities with novel biological or material properties is a cornerstone of chemical research. The pyrimidine scaffold is a well-established pharmacophore, and derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The substitution pattern of this compound, with its combination of a reactive handle (bromo group) and modulating groups (methoxy and methyl), makes it an attractive starting material for the generation of libraries of novel pyrimidine derivatives for biological screening.

Fragment-based drug design is a powerful strategy in modern drug discovery, and small, functionalized heterocyclic molecules like this compound are ideal starting points for such approaches. nih.gov The bromo group allows for the facile introduction of a wide variety of substituents via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. The methoxy and methyl groups can also be modified or replaced to fine-tune the physicochemical properties of the resulting molecules, such as solubility, metabolic stability, and target-binding affinity.

Exploitation in Regioselective Polycouplings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. libretexts.orgmdpi.com In molecules with multiple halogen atoms, the regioselectivity of these reactions is a critical consideration. The reactivity of a halogen atom in a Suzuki-Miyaura coupling is influenced by the electronic and steric environment of the carbon-halogen bond. In polysubstituted pyrimidines, it is often possible to achieve selective coupling at one position over another. mdpi.com

For this compound, the bromine atom at the 4-position is activated towards oxidative addition to a palladium(0) catalyst. This allows for regioselective Suzuki-Miyaura coupling with a variety of boronic acids to introduce aryl, heteroaryl, or vinyl groups at this position. nih.govnih.gov The ability to perform this reaction with high regioselectivity is crucial for the efficient synthesis of well-defined products.

The table below provides a hypothetical overview of the regioselective Suzuki-Miyaura coupling of this compound with different boronic acids, illustrating the versatility of this reaction.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-Phenyl-5-methoxy-6-methylpyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-5-methoxy-6-methylpyrimidine |

| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 4-(2-Thienyl)-5-methoxy-6-methylpyrimidine |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃/XPhos | CsF | 1,4-Dioxane | 4-Vinyl-5-methoxy-6-methylpyrimidine |

This table is illustrative and specific reaction conditions may vary.

Potential in Chiral Dopants for Liquid Crystals

Chiral dopants are essential components in many liquid crystal displays, where they induce a helical twist in the nematic liquid crystal phase, leading to the formation of a cholesteric phase. google.comdakenchem.com The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). mdpi.com The design of new chiral dopants with high HTP is an active area of research. nih.gov

Molecules with axial chirality, such as certain binaphthyl derivatives, are known to be effective chiral dopants. sigmaaldrich.com The synthesis of such molecules often involves the coupling of two aromatic or heteroaromatic units. This compound could serve as a starting material for the synthesis of novel chiral dopants. For example, a Suzuki-Miyaura coupling with a suitable boronic acid derived from a chiral molecule could introduce a chiral moiety onto the pyrimidine ring. Alternatively, the pyrimidine itself could be a component of a larger, axially chiral molecule.

The introduction of a pyrimidine ring into a chiral dopant structure could influence its mesomorphic properties and its interaction with the liquid crystal host, potentially leading to enhanced HTP or other desirable properties. While the direct application of this compound in the synthesis of chiral dopants is not yet widely reported, its versatility as a building block in organic synthesis suggests its potential for use in this and other areas of materials science. york.ac.uk

Future Outlook and Emerging Research Frontiers

Development of Innovative and Sustainable Synthetic Routes

The synthesis of highly functionalized pyrimidine (B1678525) derivatives is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on developing more sustainable and efficient methods for the preparation of 4-bromo-5-methoxy-6-methylpyrimidine and its analogues. Key trends in this area include the adoption of green chemistry principles to minimize environmental impact and enhance economic viability.

One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving atom economy. rasayanjournal.co.inpowertechjournal.com For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable pathway that generates water and hydrogen as the only byproducts. organic-chemistry.orgacs.org The application of such methodologies to the synthesis of this compound could offer significant advantages over traditional linear syntheses.

Furthermore, the exploration of solvent-less or "solvent-free" reaction conditions, often facilitated by techniques such as ball milling, is gaining traction. acs.org These mechanochemical methods can lead to higher yields, shorter reaction times, and a significant reduction in the use of hazardous organic solvents. The development of a scalable, mechanochemical synthesis for this compound would be a noteworthy advancement.

The use of renewable feedstocks and biocatalysis are also emerging frontiers. powertechjournal.com While not yet widely applied to the synthesis of highly functionalized pyrimidines, the integration of enzymatic transformations or the use of bio-based starting materials could revolutionize the production of these valuable compounds in a more sustainable manner.

In-depth Exploration of Novel Reactivity and Selectivity

The bromine atom at the 4-position of this compound is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. While Suzuki-Miyaura, Heck, and Stille couplings are well-established methods for forming carbon-carbon bonds at this position, future research will likely focus on expanding the scope of these reactions and exploring novel coupling partners. researchgate.netresearchgate.net The development of more active and selective catalyst systems, including those based on earth-abundant metals, will be crucial in this endeavor.

Beyond traditional cross-coupling reactions, the selective functionalization of other positions on the pyrimidine ring presents a significant challenge and an opportunity for innovation. For instance, developing methods for the regioselective modification of the methyl group at the 6-position or the methoxy (B1213986) group at the 5-position would provide access to a wider range of derivatives with potentially unique biological or material properties. This could involve the exploration of directed metalation-trapping sequences or the use of novel catalytic systems that can differentiate between the various C-H bonds on the molecule.

The reactivity of the pyrimidine nitrogen atoms also warrants further investigation. While their basicity is well-understood, their participation in novel cycloaddition reactions or as directing groups in catalytic transformations could unlock new synthetic pathways. The interplay between the electronic effects of the bromo, methoxy, and methyl substituents on the reactivity of the pyrimidine core will be a key area of study to achieve predictable and selective transformations.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods and the prediction of its chemical behavior. The integration of experimental techniques, such as kinetic studies and in-situ reaction monitoring, with high-level computational methods, like Density Functional Theory (DFT), will be instrumental in achieving this goal.

Computational studies can provide valuable insights into the electronic structure, reactivity, and thermodynamic properties of this compound and its reaction intermediates. rroij.comresearchgate.netlongdom.orgnih.govresearchgate.netresearchgate.net For example, DFT calculations can be used to model the transition states of cross-coupling reactions, helping to elucidate the factors that control regioselectivity and catalytic efficiency. mdpi.com Such studies can also predict the relative reactivity of different sites on the molecule towards various reagents, guiding the design of new selective transformations. researchgate.net

Experimental validation of these computational predictions is crucial. Techniques such as stopped-flow kinetics, isotopic labeling studies, and the isolation and characterization of reaction intermediates can provide the necessary empirical data to support or refine theoretical models. This synergistic approach will not only deepen our fundamental understanding of the chemistry of halogenated pyrimidines but also accelerate the development of new and improved synthetic methodologies.

Harnessing Halogenated Pyrimidines for Supramolecular Chemistry

The bromine atom in this compound is not only a synthetic handle but also a potential participant in non-covalent interactions, particularly halogen bonding. researchgate.netnih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the construction of well-defined molecular assemblies. rsc.org

Future research in this area will focus on utilizing the halogen bonding capabilities of this compound to design and synthesize novel supramolecular architectures, such as co-crystals, liquid crystals, and functional materials. mdpi.com By carefully selecting complementary halogen bond acceptors, it may be possible to control the self-assembly of this molecule into predictable one-, two-, or three-dimensional networks with interesting photophysical, electronic, or host-guest properties.

The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-stacking, will also be a key area of investigation. Understanding how these forces work in concert will be crucial for the rational design of complex supramolecular systems with tailored structures and functions. nih.gov The development of functional materials based on the supramolecular assembly of this compound could lead to applications in areas such as organic electronics, sensing, and drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.